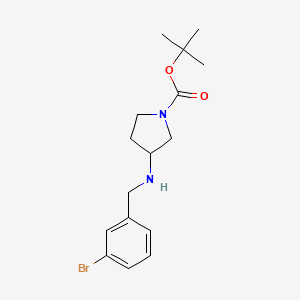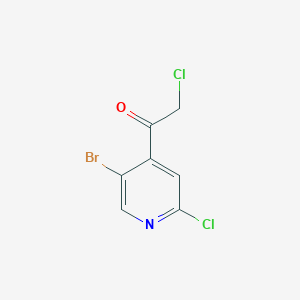![molecular formula C23H21N3O5S2 B12449353 Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate is a complex organic compound that features a unique combination of benzoxazole, thiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzoxazole Intermediate: This step involves the reaction of 2-aminophenol with carbon disulfide and a base to form the benzoxazole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The benzoxazole and thiazole intermediates are coupled using appropriate reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The benzoxazole and thiazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate
Uniqueness
Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O5S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
methyl 3-[2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-15-9-7-14(8-10-15)21-18(11-12-20(28)30-2)33-22(26-21)25-19(27)13-32-23-24-16-5-3-4-6-17(16)31-23/h3-10H,11-13H2,1-2H3,(H,25,26,27) |
InChI Key |
NLYIFCWTAOPAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



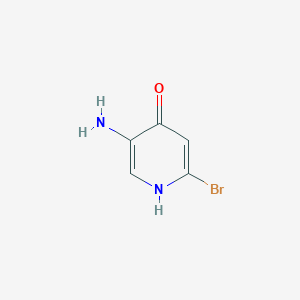
![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
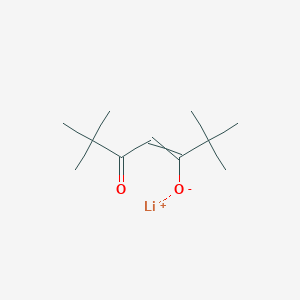
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
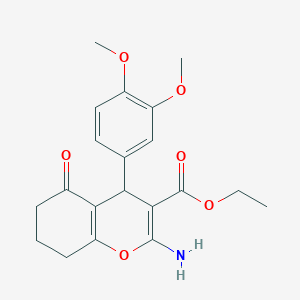
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
